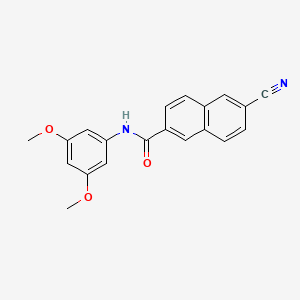
Trifluoromethanesulfonic acid--methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1) is a complex organic compound that combines the properties of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate typically involves the reaction of trifluoromethanesulfonic acid with methyl (E)-2-phenyldiazene-1-carboximidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of substituted diazene derivatives.
Applications De Recherche Scientifique
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Methyl (E)-2-phenyldiazene-1-carboximidothioate: A compound with potential biological activity.
Uniqueness
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate is unique due to its combination of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
682743-54-0 |
|---|---|
Formule moléculaire |
C9H10F3N3O3S2 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
methyl N-phenyliminocarbamimidothioate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H9N3S.CHF3O3S/c1-12-8(9)11-10-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7/h2-6,9H,1H3;(H,5,6,7) |
Clé InChI |
INJRTZABBFQYHQ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=N)N=NC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
methanone](/img/structure/B12529228.png)
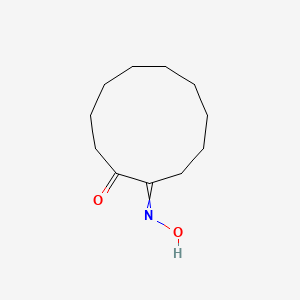

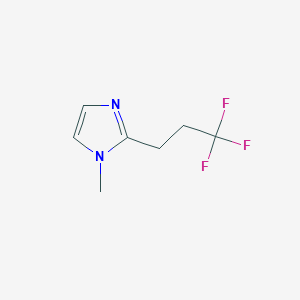

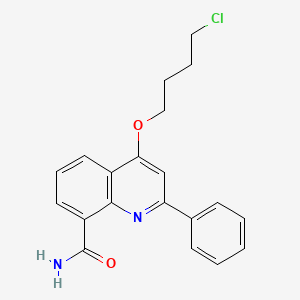
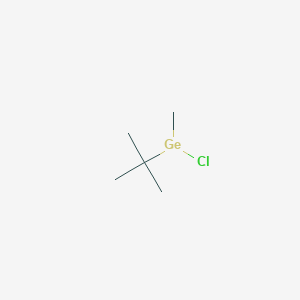
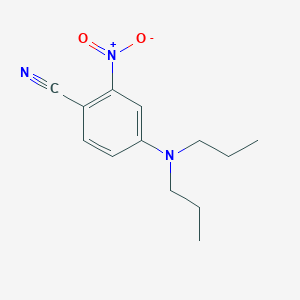
![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)
